![molecular formula C17H13Cl2N3O2 B11102117 (4Z)-4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11102117.png)
(4Z)-4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-1-(5-CHLORO-2-HYDROXYANILINO)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(5-CHLORO-2-HYDROXYANILINO)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazolone core: This is achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.
Condensation with 5-chloro-2-hydroxyaniline: This step forms the final product through a condensation reaction, typically under reflux conditions with suitable solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction setups are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(5-CHLORO-2-HYDROXYANILINO)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
Scientific Research Applications
4-[(Z)-1-(5-CHLORO-2-HYDROXYANILINO)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(5-CHLORO-2-HYDROXYANILINO)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
4-[(Z)-1-(5-CHLORO-2-HYDROXYANILINO)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in diverse applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C17H13Cl2N3O2 |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)iminomethyl]-2-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-10-14(9-20-15-8-12(19)5-6-16(15)23)17(24)22(21-10)13-4-2-3-11(18)7-13/h2-9,21,23H,1H3 |
InChI Key |
LGAHBBDJNMYGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



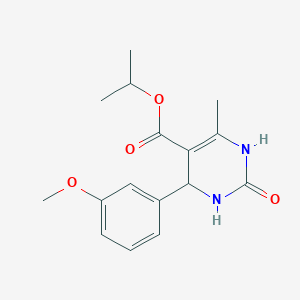
![N-[(11Z)-2,4-dimethyl-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine](/img/structure/B11102051.png)
![Naphthalen-2-yl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate](/img/structure/B11102054.png)
![9-(4-Chlorophenyl)-6-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11102056.png)
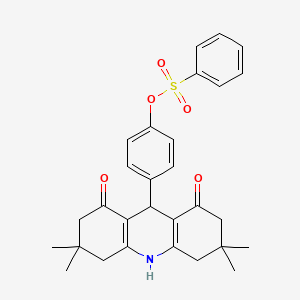
![(3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-propylbutanamide](/img/structure/B11102062.png)
![2-hydroxy-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]benzohydrazide](/img/structure/B11102070.png)
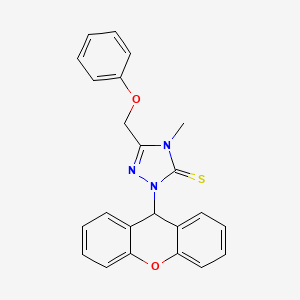

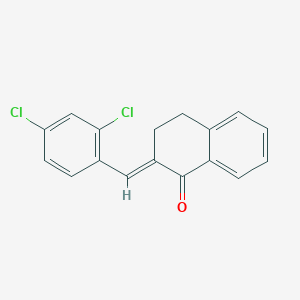
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11102099.png)
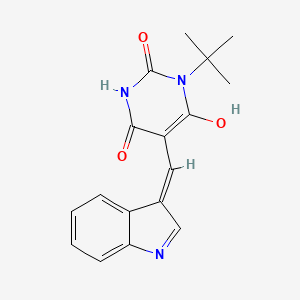
![3-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]benzo[f]quinoline-1-carboxylic acid](/img/structure/B11102111.png)
